BIC1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a BRD2-interactive compound that inhibits the interaction between BRD2-BD1 and acetylated histone H4K12 without affecting the K12 acetylation level of histone H4 . This compound is significant in the field of epigenetics and gene expression regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIC1 involves the reaction of 1H-benzimidazole-2-thiol with 2-bromoethyl methyl ether under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of benzimidazole attacks the bromoethyl group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same nucleophilic substitution reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically involves controlling the temperature, reaction time, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
BIC1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Modified benzimidazole derivatives.
Scientific Research Applications
BIC1 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Plays a role in studying protein-DNA interactions and gene expression regulation.
Medicine: Investigated for its potential therapeutic applications in cancer and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
BIC1 exerts its effects by inhibiting the interaction between BRD2-BD1 and acetylated histone H4K12. This inhibition prevents the recruitment of chromatin-regulating proteins to the promoter region, thereby regulating gene expression and repression . The molecular target of this compound is the bromodomain 1 (BD1) of the BET family member BRD2 .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another BRD2 inhibitor with a similar mechanism of action.
I-BET762: A BET bromodomain inhibitor with high specificity.
PFI-1: A selective inhibitor of BET bromodomains.
Uniqueness of BIC1
This compound is unique in its ability to inhibit the interaction between BRD2-BD1 and acetylated histone H4K12 without affecting the acetylation level of histone H4 . This specificity makes it a valuable tool in studying epigenetic regulation and developing targeted therapies.
Properties
Molecular Formula |
C17H16N4S2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methylbenzimidazole-2-thione |
InChI |
InChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
KDPSGIFCBZTBEZ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |
Synonyms |
1-[2-(1H-Benzimidazol-2-ylthio)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazole-2-thione; BRD2-interactive compound-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.